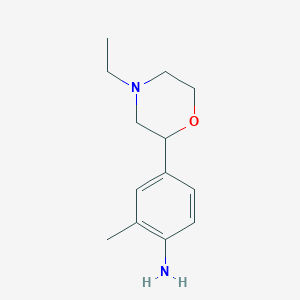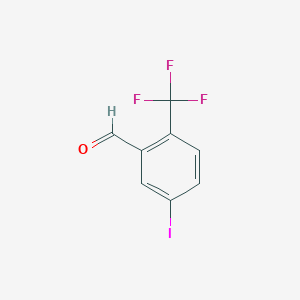
Disodium;2-(carboxymethylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;2-(carboxymethylamino)acetic acid, also known as iminodiacetic acid, is an organic compound with the chemical formula C4H7NO4. It is a colorless crystalline solid that is soluble in water. This compound is widely used in various industrial and scientific applications due to its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium;2-(carboxymethylamino)acetic acid can be synthesized through the reaction of chloroacetic acid with ammonia. The reaction involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by the amino group of ammonia, resulting in the formation of iminodiacetic acid. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous addition of chloroacetic acid to a solution of ammonia under controlled conditions. The reaction mixture is then heated to promote the formation of the desired product. The resulting solution is neutralized with sodium hydroxide to obtain the disodium salt of iminodiacetic acid, which is then purified through crystallization.
Chemical Reactions Analysis
Types of Reactions
Disodium;2-(carboxymethylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrilotriacetic acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Nitrilotriacetic acid is a major product formed from the oxidation of this compound.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Scientific Research Applications
Disodium;2-(carboxymethylamino)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to form stable complexes with metal ions, which is useful in analytical chemistry and metal ion separation processes.
Biology: The compound is employed in biochemical assays and as a buffer in various biological experiments.
Medicine: It is used in chelation therapy to treat heavy metal poisoning by binding to metal ions and facilitating their excretion from the body.
Industry: The compound is used in the formulation of detergents, water treatment chemicals, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of disodium;2-(carboxymethylamino)acetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions by coordinating through its carboxylate and amino groups. This chelation process sequesters metal ions, preventing them from participating in unwanted chemical reactions. In medical applications, this mechanism is utilized to remove toxic metal ions from the body.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a similar structure but with four carboxylate groups.
Nitrilotriacetic acid (NTA): Another chelating agent with three carboxylate groups and similar applications.
Uniqueness
Disodium;2-(carboxymethylamino)acetic acid is unique in its specific binding affinity and stability with certain metal ions. Compared to EDTA and NTA, it offers different chelation properties that can be advantageous in specific applications, such as selective metal ion removal and stabilization in industrial processes.
Properties
Molecular Formula |
C4H7NNa2O4+2 |
|---|---|
Molecular Weight |
179.08 g/mol |
IUPAC Name |
disodium;2-(carboxymethylamino)acetic acid |
InChI |
InChI=1S/C4H7NO4.2Na/c6-3(7)1-5-2-4(8)9;;/h5H,1-2H2,(H,6,7)(H,8,9);;/q;2*+1 |
InChI Key |
HAXVIVNBOQIMTE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)NCC(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3R)-1,1-dioxothiolan-3-yl]-3,5-dimethylpyrazole-4-carbaldehyde](/img/structure/B11818715.png)
![(5R)-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11818716.png)









![2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B11818778.png)


